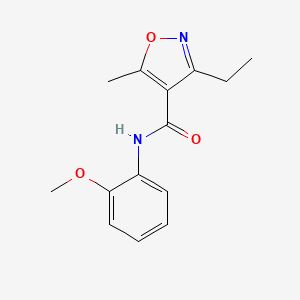![molecular formula C15H21NO3 B4430238 4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)
4-[2-(4-ethylphenoxy)propanoyl]morpholine
Vue d'ensemble
Description
4-[2-(4-ethylphenoxy)propanoyl]morpholine, also known as EPM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPM is a potent anticonvulsant, and it has been shown to exhibit neuroprotective effects in various animal models of seizures and neurodegenerative disorders.
Applications De Recherche Scientifique
4-[2-(4-ethylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, including maximal electroshock and pentylenetetrazol-induced seizures. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 4-[2-(4-ethylphenoxy)propanoyl]morpholine is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This compound has been shown to inhibit the activity of sodium channels, which are involved in the generation and propagation of action potentials in neurons. By inhibiting sodium channels, this compound may reduce the excitability of neurons and prevent the occurrence of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. Additionally, this compound has been shown to decrease the levels of malondialdehyde, a marker of oxidative stress, in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(4-ethylphenoxy)propanoyl]morpholine in lab experiments is its potent anticonvulsant and neuroprotective effects. This compound has been shown to be effective in various animal models of neurological disorders, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 4-[2-(4-ethylphenoxy)propanoyl]morpholine. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-13-4-6-14(7-5-13)19-12(2)15(17)16-8-10-18-11-9-16/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWEYUGSBWBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)
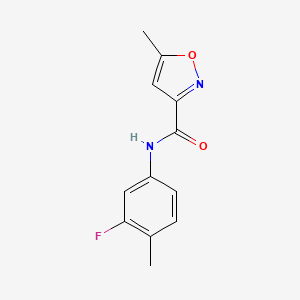
![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)
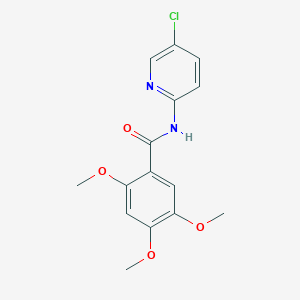
![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)


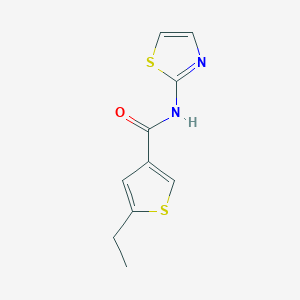
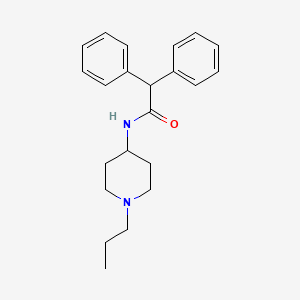

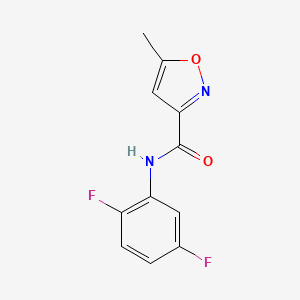
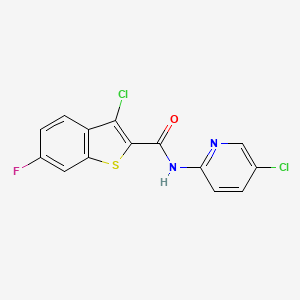
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
